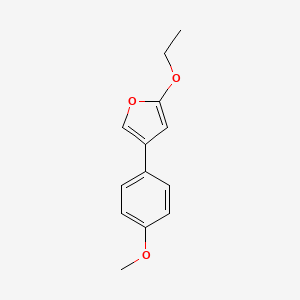

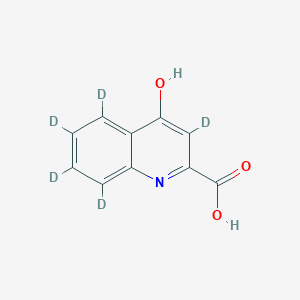

![molecular formula C7H5N3O B588694 Imidazo[1,2-b]pyridazine-3-carbaldehyde CAS No. 154578-27-5](/img/structure/B588694.png)

Imidazo[1,2-b]pyridazine-3-carbaldehyde

Übersicht

Beschreibung

Imidazo[1,2-b]pyridazine is a class of organic compounds that are part of the larger group of azoles . They have been attracting substantial interest due to their potential pharmaceutical applications . Imidazo[1,2-b]pyridazine-3-carbaldehyde is a specific compound within this class.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines involves cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can be prepared and functionalized through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Overview of Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a prominent class of heterocyclic nucleus providing various bioactive molecules, including the successful kinase inhibitor ponatinib. This has led to renewed interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their potential therapeutic applications in medicine. The structure-activity relationships (SAR) of this framework have been extensively reviewed, offering guidance for the development of novel compounds with enhanced pharmacokinetic profiles and efficacy (Amanda Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, and pyridazine, have demonstrated remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds, owing to their versatile synthetic intermediates and biological importance, have been utilized in advanced chemistry and drug development investigations, highlighting their significance in organic synthesis and therapeutic applications (Dongli Li et al., 2019).

Imidazo[1,2-a]pyrimidines and Related Compounds in Biological Activities

A comprehensive review covering the synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives from 2000 to 2021 discusses the synthesis of this heterocyclic moiety, its application to biological activities, and secondary applications like corrosion inhibition. This work aims to provide a useful resource for the development and application of imidazo[1,2-a]pyrimidine derivatives in various scientific fields (Rabia Zeynep Kobak & B. Akkurt, 2022).

Synthetic Imidazopyridine-Based Derivatives Against Multi-Drug Resistant Bacterial Infections

Imidazopyridines, as fused heterocycles, show a diverse profile of pharmacological activities and have been extensively reported in the literature. The antibacterial profile and structure-activity relationship (SAR) of various synthesized imidazopyridine (IZP) derivatives have been highlighted, providing a foundation for creating novel, potent antibacterial agents with fewer side effects (Bharat Kumar Reddy Sanapalli et al., 2022).

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-b]pyridazine-3-carbaldehyde plays a role in biochemical reactions, particularly in the functionalization of imidazo[1,2-a]pyridines . This process involves radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with the inhibition of the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. For example, it has been found to inhibit TAK1 at nanomolar concentrations . This inhibition could lead to changes in gene expression and other cellular processes .

Eigenschaften

IUPAC Name |

imidazo[1,2-b]pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQVARUFORQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665455 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154578-27-5 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154578-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

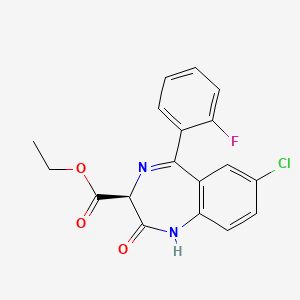

![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)

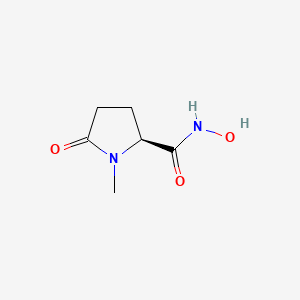

![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)

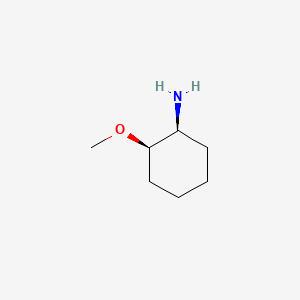

![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)

![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)